molecular formula C9H17ClO B13149981 1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane

1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane

Cat. No.: B13149981
M. Wt: 176.68 g/mol
InChI Key: VVLSEPOGTMERNB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane: is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane can be achieved through several methods:

    Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with chloromethyl and 2-methoxypropyl groups. This can be done using appropriate alkylating agents under controlled conditions.

    Grignard Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale alkylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the chlorine atom or to modify the methoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include hydrocarbons or alcohols.

Scientific Research Applications

1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclobutane: Lacks the 2-methoxypropyl group, making it less complex.

    1-(2-Methoxypropyl)cyclobutane: Lacks the chloromethyl group, affecting its reactivity.

    1-(Bromomethyl)-1-(2-methoxypropyl)cyclobutane: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

1-(Chloromethyl)-1-(2-methoxypropyl)cyclobutane is unique due to the presence of both chloromethyl and 2-methoxypropyl groups, which provide a combination of reactivity and functional versatility not found in simpler analogs.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-(chloromethyl)-1-(2-methoxypropyl)cyclobutane

InChI

InChI=1S/C9H17ClO/c1-8(11-2)6-9(7-10)4-3-5-9/h8H,3-7H2,1-2H3

InChI Key

VVLSEPOGTMERNB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)CCl)OC

Origin of Product

United States

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